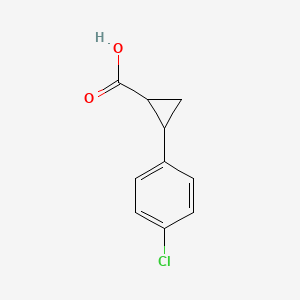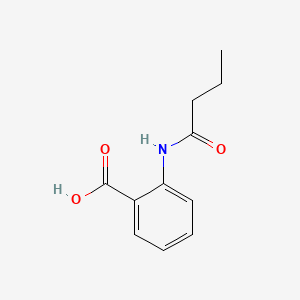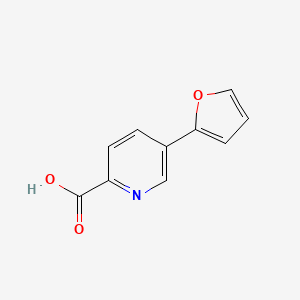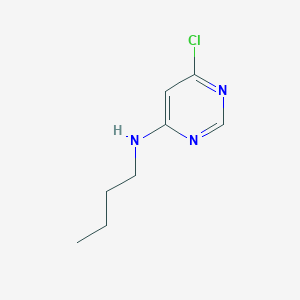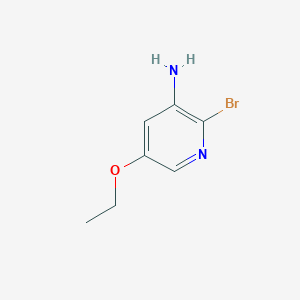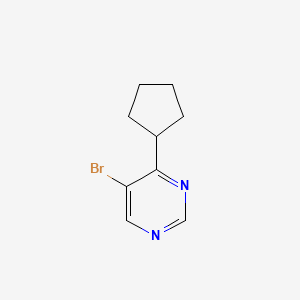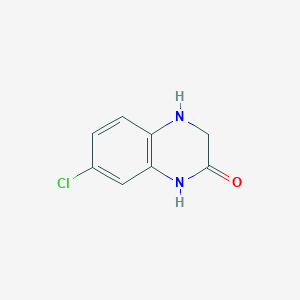
7-Chloro-3,4-dihydro-1H-quinoxalin-2-one
説明
“7-Chloro-3,4-dihydro-1H-quinoxalin-2-one” is a chemical compound with the molecular formula C8H7ClN2O . It is also known by its CAS number 66367-05-3 .
Synthesis Analysis
The synthesis of quinoxalin-2 (1H)-ones, including “this compound”, has been a subject of research . A new compound, 7-chloro-4-dichloroacetyl-3,4-dihydro-quinoxalin-2-one, was synthesized via reduction, cyclization, and acylation reactions .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) . Its molecular weight is 182.61 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources, quinoxalin-2 (1H)-ones have been synthesized through various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 182.61 g/mol . The compound has a topological polar surface area of 41.1 Ų .
科学的研究の応用
The modification of 7-chloro-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones through reactions with sodium methylthiolate and subsequent reactions, showcasing its potential in altering activity against microorganisms, highlights its significance in pharmaceutical research (Kurasawa et al., 2007).
Studies on the efficient synthesis of 3,4-dihydro-1H-quinoxalin-2-ones and their antibacterial activity against both Gram-positive and Gram-negative microorganisms demonstrate the chemical's relevance in addressing bacterial resistance challenges (Zarenezhad et al., 2014).
Investigations into the synthesis of 7-chloro and 7-methyl analogues of 3-(D-erythro-glycerol-1-yl)-1H-pyrazolo[3,4-b]quinoxaline and the effects of substitution on their structural properties shed light on the nuanced chemical interactions and potential applications in drug design and development (Sallam et al., 2000).
Anticancer and Antituberculosis Potential Further research has delved into the anticancer and antituberculosis potential of derivatives, demonstrating the compound's utility in developing treatments for serious health conditions.
Synthesis of novel derivatives showing selectivity as AMPA receptor antagonists points towards the potential for developing treatments targeting neurological disorders (Catarzi et al., 2004).
Research into symmetrically substituted quinolin-2-ones with antibacterial activity suggests the compound's role in overcoming antibiotic resistance, providing a pathway for new antimicrobial agents (Ferretti et al., 2014).
Environmental and Green Chemistry Applications The compound's utility extends to environmental and green chemistry applications, offering innovative solutions for sustainable chemical practices.
- Novel approaches to the synthesis of quinoxalin-2-ones and the exploration of green synthesis methodologies highlight the compound's role in developing environmentally friendly chemical processes (Li et al., 2004).
将来の方向性
生化学分析
Biochemical Properties
7-Chloro-3,4-dihydro-1H-quinoxalin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and activity .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to induce cell cycle arrest in the G0/G1 phase, which can lead to apoptosis, or programmed cell death, in certain cell lines . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell proliferation and survival, thereby affecting the overall function of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For instance, the compound’s ability to inhibit kinases can disrupt signaling pathways that are crucial for cell growth and division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can also result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including cell death and tissue damage . It is important to determine the optimal dosage to achieve the desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell . Understanding these pathways is crucial for determining the compound’s overall impact on cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound can be transported by specific transporters or binding proteins, which affect its localization and accumulation within the cell . These factors can determine the compound’s effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
7-chloro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSLFQDLMDRXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301277 | |
| Record name | 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66367-05-3 | |
| Record name | 7-Chloro-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66367-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 142167 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066367053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66367-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-3,4-dihydro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66367-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



